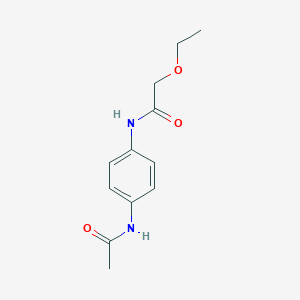

N-(4-乙酰氨基苯基)-2-乙氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

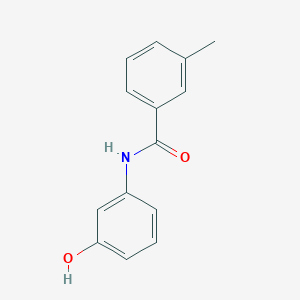

“4-Acetamidophenol” is also known as Acetaminophen, 4′-Hydroxyacetanilide, 4-Acetamidophenol, N- (4-Hydroxyphenyl)acetamide, N-Acetyl-4-aminophenol, APAP, Paracetamol . It is used to synthesize cis -and trans -4-acetamidocyclohexanol . “N-(4-Acetamidophenyl)indomethacinamide” is a potent and selective reversible COX-2 inhibitor .

Synthesis Analysis

A two-step synthesis of paracetamol has been devised to illustrate the electrophilic reactivities of carbonyls . The yields of the isolated intermediate 4-acetamidophenyl acetate were obtained .

Molecular Structure Analysis

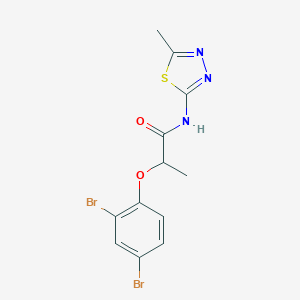

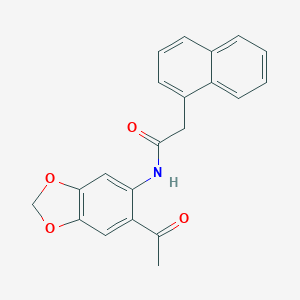

The linear formula of 4-Acetamidophenol is CH3CONHC6H4OH .

Chemical Reactions Analysis

A series of novel 4-acetamidophenyl 3-((Z)-but-2-enoyl)phenylcarbamate based chalcone moieties have been synthesized via green chemical Ti/Al(OH)3 and Fe/Al(OH)3 nano catalyzed pathway .

Physical And Chemical Properties Analysis

The properties of 4-Acetamidophenol include a molecular weight of 151.16, it forms crystals, has a melting point of 168-172 °C (lit.), and is stored at room temperature .

科学研究应用

1. 合成和药理活性

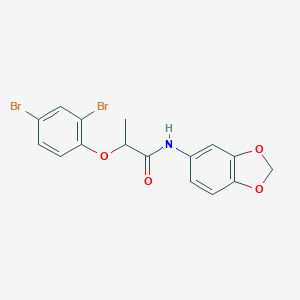

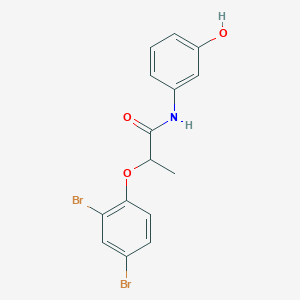

N-(4-乙酰氨基苯基)-2-乙氧基乙酰胺衍生物通过从勒卡特反应开始的多步反应序列合成,以开发潜在的细胞毒性、抗炎、镇痛和解热剂。这些衍生物中苯氧基核团 4 位处的溴、叔丁基和硝基的存在有助于它们的药理活性,如在 N-(1-(4-溴苯基)乙基)-2-苯氧基乙酰胺和 N-(1-(4-甲氧基苯基)乙基)-2-苯氧基乙酰胺等化合物中观察到的 (Rani 等人,2016)。

2. 环境和农业应用

N-(4-乙酰氨基苯基)-2-乙氧基乙酰胺衍生物,特别是氯乙酰胺除草剂,如 acetochlor、alachlor、butachlor 和 metolachlor,广泛用于农业。这些化合物经历复杂的代谢激活途径,可能导致致癌性。对这些除草剂及其在人和大鼠肝微粒体中的中间产物代谢的研究为它们的环保影响和安全性提供了至关重要的见解 (Coleman 等人,2000)。

3. 生物降解和环境影响

乙草胺(一种相关的氯乙酰胺除草剂)的生物降解涉及 N-脱乙氧基甲基化,这是其降解过程中的关键步骤。负责这种转化的酶系统,尤其是在红球菌属中,已被识别和表征,为潜在的环境修复策略提供了见解 (Wang 等人,2015)。

作用机制

Target of Action

The primary target of N-(4-acetamidophenyl)-2-ethoxyacetamide, also known as acetaminophen, is the cyclooxygenase (COX) pathways . It is often categorized alongside NSAIDs (nonsteroidal anti-inflammatory drugs) due to its ability to inhibit these pathways . The COX enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses .

Mode of Action

It is thought to exert central actions which ultimately lead to the inhibition of the cox pathways . A new metabolic pathway involving the generation of an active metabolite, AM404, in the brain by the fatty acid amide hydrolase (FAAH) enzyme, was recently identified . This metabolite is thought to interact with cannabinoid and vanilloid systems and the calcium channel receptor Cav3.2, playing a role in the action of acetaminophen .

Biochemical Pathways

Acetaminophen affects the cyclooxygenase and serotonergic pathways . It inhibits the COX pathways, reducing the production of prostaglandins, which are involved in inflammation, pain, and fever responses . The endocannabinoid and vanilloid systems and the T-type calcium-channel Cav3.2 are emerging as new targets of its action via complex metabolic and neuronal pathways .

Pharmacokinetics

For example, the compound’s solubility in water (0.32g/L at 25 ºC) could affect its absorption and distribution .

Result of Action

The molecular and cellular effects of acetaminophen’s action include the reduction of inflammation, pain, and fever responses due to the inhibition of the COX pathways and the reduction of prostaglandin production . The generation of the active metabolite AM404 and its interaction with various systems in the brain may also contribute to the analgesic effect of acetaminophen .

Action Environment

The action, efficacy, and stability of N-(4-acetamidophenyl)-2-ethoxyacetamide can be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature, which could affect the compound’s stability and solubility .

未来方向

属性

IUPAC Name |

N-(4-acetamidophenyl)-2-ethoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-3-17-8-12(16)14-11-6-4-10(5-7-11)13-9(2)15/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYYRSFPNXOSEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC=C(C=C1)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetamidophenyl)-2-ethoxyacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(diethylamino)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B310320.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-naphthalenesulfonamide](/img/structure/B310321.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-naphthalenesulfonamide](/img/structure/B310322.png)

![N-[4-(diethylamino)-2-methylphenyl]-3-methylbenzamide](/img/structure/B310337.png)